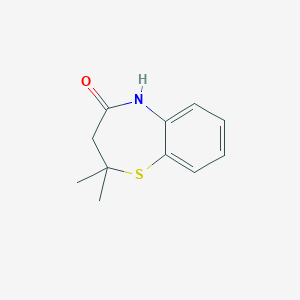

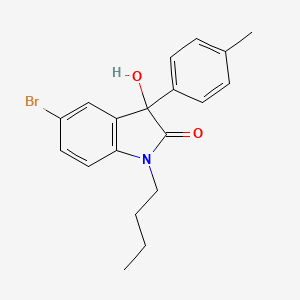

2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dihydro-2,2-dimethyl-1,5-benzothiazepin-4(5H)-one, also known as Diltiazem, is a calcium channel blocker that is widely used in the treatment of hypertension, angina, and arrhythmias. It was first synthesized in the late 1960s and has since become an important drug in the field of cardiovascular medicine.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- Researchers have focused on synthesizing various derivatives of 2,3-dihydro[1,5]benzothiazepin-4(5H)-ones, exploring alternative routes for their synthesis, indicating a strong interest in the chemical versatility of this compound (Letois et al., 1993).

Biological Evaluation

- Another study synthesized derivatives substituted with various groups, such as alkyl and amino groups, and investigated their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).

Chemical Transformations

- The chemical transformations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, such as their reaction with Lawesson's reagent and oxidation to form sulfoxides and sulfones, have been a subject of study, suggesting a broad range of chemical manipulations possible with this compound (Levai, 1992).

Mass Spectrometric Behavior

- The electron impact-induced fragmentations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been investigated to understand their behavior under mass spectrometry, which is crucial for analytical and synthetic chemistry applications (Pocsfalvi et al., 1994).

Novel Synthesis Procedures

- New procedures for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been developed, utilizing reductive cyclization and promoting mild and neutral conditions, highlighting the ongoing exploration of novel synthetic methods (Zhong et al., 2002).

Propiedades

IUPAC Name |

2,2-dimethyl-3,5-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNGOGZCBDLPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

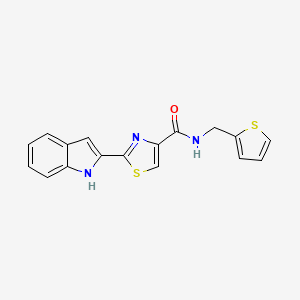

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)